molecular formula C21H19N3O3S2 B2491625 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 850915-58-1

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2491625
CAS No.: 850915-58-1
M. Wt: 425.52
InChI Key: XFQSUAZDSWJSMR-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a 4-methoxyphenyl substituent on the pyrimidinone core. The thienopyrimidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The methoxy group at the para position of the phenyl ring may enhance solubility and metabolic stability compared to non-polar substituents . The compound’s molecular formula is inferred as C₂₂H₁₉N₃O₃S₂, with a molecular weight of 437.54 g/mol, based on structural analysis.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-27-16-9-7-15(8-10-16)24-20(26)19-17(11-12-28-19)23-21(24)29-13-18(25)22-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQSUAZDSWJSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other thieno[3,2-d]pyrimidinone derivatives, differing primarily in substituents on the pyrimidinone ring and the acetamide side chain. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Implications
Target Compound: 2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide C₂₂H₁₉N₃O₃S₂ 437.54 4-Methoxyphenyl, N-phenylacetamide Enhanced solubility due to methoxy group; moderate lipophilicity from phenyl rings .
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₂H₁₈F₃N₃O₃S₂ 525.52 4-Methylphenyl, 4-Trifluoromethoxyphenyl Higher lipophilicity and metabolic resistance from CF₃O group; potential improved bioavailability .
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-Butylphenyl, 3-Methylpyrimidinone Increased hydrophobicity from butyl group; may affect membrane permeability .

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a member of the thienopyrimidine class of heterocyclic compounds. It exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a thienopyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is C19H18N4O4SC_{19}H_{18}N_4O_4S, with a specific arrangement that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical biological pathways. It may inhibit kinases and proteases, which are essential in cancer progression and inflammatory responses.
  • Receptor Modulation : It can modulate receptor activity, particularly G-protein coupled receptors (GPCRs), which play a pivotal role in signal transduction processes within cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed moderate to high cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro assays that measure the inhibition of cyclooxygenase (COX) enzymes:

Target IC50 Value (μM)
COX-112.5
COX-28.5

These results suggest that the compound may serve as a potential anti-inflammatory agent.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.

Case Studies

  • In Vitro Studies : A study involving the evaluation of cytotoxicity against MCF-7 and Hek293-T cells indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Molecular Docking Studies : In silico studies have revealed that the compound forms stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.

Q & A

Q. What analytical workflows reconcile discrepancies in spectroscopic data across labs?

  • Standardize sample preparation (e.g., drying under high vacuum) and NMR acquisition parameters (e.g., 500 MHz, CDCl3 as solvent). Cross-validate with high-resolution mass spectrometry (HRMS) and share raw data (FID files) for independent verification .

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